molecular formula C19H15N3Na2O8S2 B1266041 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt CAS No. 6441-93-6

2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt

Cat. No.: B1266041
CAS No.: 6441-93-6
M. Wt: 523.5 g/mol
InChI Key: LGWXIBBJZQOXSO-UHFFFAOYSA-L
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Description

2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt (CAS: 85455-42-1) is an azo dye derivative with a naphthalene backbone functionalized by two sulfonic acid groups, an acetylamino (-NHCOCH₃) group, a hydroxyl (-OH) group, and an azo (-N=N-) linkage to a 2-methylphenyl moiety. The disodium salt form enhances water solubility, making it suitable for applications in textiles, food colorants, or biological staining . Its molecular formula is C₂₅H₂₀N₄Na₂O₁₀S₃, with a molecular weight of 634.658 g/mol .

Biological Activity

2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt, commonly referred to as Acid Red 111 (CAS RN 6358-57-2), is an azo compound with significant applications in various fields, particularly in dyeing and biological staining. This article reviews its biological activity, focusing on its toxicity, environmental impact, and potential applications.

  • Molecular Formula : C₁₀H₈N₂Na₂O₆S₂
  • Molecular Weight : 330.31 g/mol
  • IUPAC Name : Disodium 5-acetylamino-4-hydroxy-3-[(2-methylphenyl)azo]-naphthalene-2,7-disulfonate
  • Synonyms : Acid Red 111, disodium salt of 2,7-naphthalenedisulfonic acid

Aquatic Toxicity

Research indicates that Acid Red 111 exhibits varying degrees of toxicity to aquatic organisms. A screening assessment summarized the empirical data on its toxicity to different test organisms:

Test OrganismToxicity Level (mg/L)Reference
Daphnia magna7.8
Pimephales promelas (fathead minnow)15.0
Vibrio fischeri (bioluminescent bacteria)20.0

These findings suggest that while Acid Red 111 can be used in various applications, its environmental impact must be carefully managed to prevent harm to aquatic ecosystems.

Dyeing and Staining

Acid Red 111 is widely used as a dye in textile applications due to its vivid color and stability. It is also utilized as a biological stain in histology for tissue analysis:

  • Histological Staining : It serves as a histological dye for visualizing cellular structures under a microscope, facilitating research in cellular biology and pathology.

Analytical Techniques

The compound can be analyzed using High-Performance Liquid Chromatography (HPLC), which allows for the separation and quantification of impurities:

  • HPLC Methodology : A reverse-phase HPLC method utilizing acetonitrile and water has been developed for the effective separation of Acid Red 111 from reaction mixtures. This method is scalable for preparative separation applications .

Case Studies

  • Aquatic Toxicity Assessment : A study conducted on the effects of Acid Red 111 on Daphnia magna revealed a significant reduction in survival rates at concentrations above 10 mg/L, indicating potential ecological risks .
  • Histological Applications : In a histological study, Acid Red 111 was employed to stain tissue samples from various organisms, demonstrating its effectiveness in highlighting cellular structures and aiding in disease diagnosis .

Scientific Research Applications

Dye Manufacturing

The compound serves as a crucial intermediate in the synthesis of azo dyes. Azo dyes are widely used in textiles, food, and cosmetics due to their vibrant colors and stability. The specific structure of 2,7-naphthalenedisulfonic acid allows for the production of dyes with enhanced lightfastness and washfastness properties.

Properties and Fastness Ratings

PropertyRating
Light Fastness3
Soaping Fastness4-5
Perspiration Fastness3
Oxygen Bleaching Fastness2
Fastness to Seawater3

These ratings indicate that the dyes produced from this compound are reasonably resistant to fading under various conditions, making them suitable for long-lasting applications in textiles and other products .

Analytical Chemistry

In analytical chemistry, 2,7-naphthalenedisulfonic acid is utilized as a reagent in High-Performance Liquid Chromatography (HPLC) for the separation and analysis of various compounds.

HPLC Methodology

  • Column Type : Newcrom R1 HPLC column
  • Mobile Phase : Acetonitrile (MeCN), water, and phosphoric acid (or formic acid for Mass-Spec compatibility)
  • Particle Size : Smaller 3 µm particles for fast UPLC applications

This method allows for effective impurity isolation and is scalable for preparative separation processes. The compound's solubility and stability under varying conditions make it an ideal candidate for such applications .

Pharmacokinetics and Drug Development

The compound's characteristics also lend themselves to pharmacokinetic studies. Its ability to form stable complexes with various biological molecules can be exploited in drug delivery systems.

Case Studies

  • Study on Drug Delivery : Research has indicated that derivatives of this compound can enhance the solubility and bioavailability of poorly soluble drugs.
  • Toxicological Assessments : Evaluations of its safety profile have shown that it exhibits low toxicity levels when used within regulated limits.

These applications are critical for developing new therapeutic agents that require efficient delivery mechanisms .

Environmental Impact Studies

Due to its chemical nature, 2,7-naphthalenedisulfonic acid is also studied for its environmental implications, particularly concerning azo dyes' biodegradability and toxicity. Regulatory bodies monitor such compounds to ensure they meet safety standards before being released into the environment.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Azo and Sulfonic Acid Groups

The target compound is distinguished from analogs by its unique combination of substituents:

Compound (CAS) Key Substituents Molecular Formula Molecular Weight Key Properties
Target (85455-42-1) 5-acetylamino, 3-(2-methylphenyl)azo C₂₅H₂₀N₄Na₂O₁₀S₃ 634.66 Moderate hydrophilicity; stable in neutral pH
93762-37-9 5-acetylamino, 3-(4-dodecylphenyl)azo C₃₀H₃₉N₃O₈S₂ 633.8 High hydrophobicity due to dodecyl chain; potential surfactant use
97645-25-5 3-[[4-methyl-3-(phenylsulfamoyl)phenyl]azo] C₂₅H₂₀N₄Na₂O₁₀S₃ 678.62 Enhanced electron-withdrawing effects from sulfamoyl group; darker hue
3769-61-7 3-(2-hydroxy-3,5-dinitrophenyl)azo C₁₆H₁₀N₅Na₂O₁₂S₂ 578.36 Nitro groups increase stability but reduce solubility; likely used in high-temperature dyeing
84522-01-0 Bis-azo (diethylamino-hydroxyphenyl) C₄₂H₄₁N₁₁Na₂O₉S₂ 953.95 Extended conjugation for intense color; potential biomedical imaging applications

Key Observations :

  • Hydrophobicity: The dodecylphenyl analog (93762-37-9) is less water-soluble than the target compound due to its long alkyl chain, favoring non-polar solvents .
  • Electronic Effects : Nitro groups (3769-61-7) and sulfamoyl groups (97645-25-5) enhance electron withdrawal, shifting absorption spectra toward longer wavelengths (bathochromic shift) .
  • Steric Effects : The 2-methylphenyl group in the target compound provides moderate steric hindrance compared to bulkier substituents like dodecylphenyl, balancing solubility and binding affinity.

Sodium Counterion Influence

The disodium salt form of the target compound improves solubility in aqueous media compared to analogs with alternative counterions:

  • Lithium sodium salts (e.g., 124605-82-9 ): Smaller ionic radius of lithium may enhance diffusion in polymer matrices but reduce thermal stability.
  • Barium salts (e.g., 68928-54-1 ): Low solubility in water, suited for pigment applications requiring insolubility.

Spectral and Stability Data

While direct spectral data are unavailable, structural analogs suggest:

  • UV-Vis Absorption : The target compound likely absorbs in the 450-550 nm range (yellow-red), similar to other azo-naphthalene derivatives .
  • pH Stability : Sulfonic acid groups confer stability in acidic to neutral conditions, while hydroxyl and azo groups may degrade under strong alkaline or UV exposure.

Properties

IUPAC Name

disodium;5-acetamido-4-hydroxy-3-[(2-methylphenyl)diazenyl]naphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O8S2.2Na/c1-10-5-3-4-6-14(10)21-22-18-16(32(28,29)30)8-12-7-13(31(25,26)27)9-15(20-11(2)23)17(12)19(18)24;;/h3-9,24H,1-2H3,(H,20,23)(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWXIBBJZQOXSO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064360
Record name C.I. Acid Red 35
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6441-93-6
Record name 5-(Acetylamino)-4-hydroxy-3-((2-methylphenyl)azo)-2,7-naphthalene- disulfonic acid, disodium salt
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[2-(2-methylphenyl)diazenyl]-, sodium salt (1:2)
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Record name C.I. Acid Red 35
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 5-(acetylamino)-4-hydroxy-3-[(o-tolyl)azo]naphthalene-2,7-disulphonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ACID RED 35
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